7-Bromoisochroman-4-one

Physicochemical property prediction Purification strategy Thermal stability

7-Bromoisochroman-4-one is a brominated derivative of the isochroman-4-one heterocyclic scaffold. It is characterized by a bromine substituent at the 7-position of the bicyclic ring system, which influences its physicochemical properties and synthetic applications.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 168759-64-6
Cat. No. B062290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoisochroman-4-one
CAS168759-64-6
Synonyms7-Bromoisochroman-4-one
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C(=O)CO1
InChIInChI=1S/C9H7BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2
InChIKeyASAGKWXSKFPRQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoisochroman-4-one (CAS: 168759-64-6): Physicochemical and Synthetic Utility Overview


7-Bromoisochroman-4-one is a brominated derivative of the isochroman-4-one heterocyclic scaffold . It is characterized by a bromine substituent at the 7-position of the bicyclic ring system, which influences its physicochemical properties and synthetic applications . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis for the construction of more complex molecules .

Why 7-Bromoisochroman-4-one is Not Interchangeable with Other Brominated Isochroman-4-one Isomers


While all brominated isochroman-4-one isomers share the same molecular formula (C9H7BrO2), the position of the bromine atom on the aromatic ring creates distinct electronic and steric environments that directly impact molecular properties critical to both research and industrial applications . These differences manifest as variations in predicted boiling points and lipophilicity (LogP), which can affect compound handling, purification, and biological partitioning . Furthermore, the specific substitution pattern can dramatically alter the reactivity and regioselectivity of the bromine atom in subsequent synthetic transformations, such as cross-coupling reactions, making a generic substitution a significant risk to synthetic success and data reproducibility .

Quantitative Differentiation of 7-Bromoisochroman-4-one from Positional Isomers


Predicted Boiling Point Comparison Among Bromoisochroman-4-one Isomers

The predicted boiling point of 7-bromoisochroman-4-one is 348.7±42.0 °C . This value differs from other positional isomers, such as 6-bromoisochroman-4-one (336.1±42.0 °C) and 5-bromoisochroman-4-one (351.6±42.0 °C) .

Physicochemical property prediction Purification strategy Thermal stability

Predicted Lipophilicity (LogP) Variation Between 7-Bromo and 6-Bromo Isomers

The predicted octanol-water partition coefficient (ACD/LogP) for 7-bromoisochroman-4-one is 2.00 , while the 6-bromo isomer has a slightly higher predicted LogP of 2.15 .

Lipophilicity Drug design Partition coefficient

Commercial Purity and Storage Specifications for 7-Bromoisochroman-4-one

Commercial sources offer 7-bromoisochroman-4-one with a specified minimum purity of 95% and recommend storage in a cool, dry place for long-term stability . This provides a clear benchmark for procurement and quality assurance, compared to unsubstituted isochroman-4-one which may have different stability or purity profiles from various vendors.

Quality control Reagent specification Procurement

Key Application Scenarios for 7-Bromoisochroman-4-one Based on Differentiated Properties


Synthesis of 7-Substituted Derivatives via Cross-Coupling Reactions

The specific placement of the bromine atom at the 7-position makes 7-bromoisochroman-4-one a strategic intermediate for introducing diverse functional groups at that exact location on the isochroman-4-one core . This is critical for exploring structure-activity relationships (SAR) in drug discovery programs where the 7-position is known to interact with a biological target. The unique electronic environment, as reflected in its distinct predicted LogP of 2.00 , may influence the reactivity and selectivity of palladium-catalyzed cross-coupling reactions compared to other isomers.

Use in Medicinal Chemistry as a Core Scaffold for Lead Optimization

Isochroman-4-one derivatives have been investigated for various therapeutic areas, including antihypertensive and anti-Alzheimer's applications [1]. 7-Bromoisochroman-4-one serves as a versatile building block for creating libraries of novel compounds. Its unique physicochemical profile, including a predicted boiling point of 348.7 °C , allows for predictable handling during medicinal chemistry workflows. Researchers can confidently select this specific isomer to explore the impact of 7-position substitutions on biological activity, as the property differences from its 6-bromo counterpart (boiling point 336.1 °C) are well-documented .

Development of Optimized Purification Protocols in Process Chemistry

In industrial or scale-up settings, the predicted boiling point of 348.7±42.0 °C for 7-bromoisochroman-4-one provides a data point for designing efficient purification processes. The documented difference in boiling point compared to the 6-bromo isomer (a 12.6 °C variation) underscores the need for isomer-specific protocols. This ensures that process chemists can select the appropriate conditions for distillation or sublimation, thereby minimizing product loss and maximizing yield, which is a key differentiator when selecting a specific isomer for a synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoisochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.